molecular formula C23H24N2O5S B5026769 N-(2-methoxybenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(2-methoxybenzyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide

Numéro de catalogue B5026769
Poids moléculaire: 440.5 g/mol
Clé InChI: CLRGGPVCLYPULN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MMB-2201 was first synthesized by researchers at Pfizer in 2009 as part of a program aimed at developing new analgesics. However, the compound was never developed for clinical use and instead found its way onto the recreational drug market. MMB-2201 is known for its potent psychoactive effects, which are similar to those of other synthetic cannabinoids such as JWH-018 and AM-2201.

Mécanisme D'action

MMB-2201 exerts its psychoactive effects by binding to and activating the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and physiological effects:
MMB-2201 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the induction of apoptosis in cancer cells. In addition, MMB-2201 has been shown to have analgesic, anti-inflammatory, and antiemetic effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of MMB-2201 as a research tool is its high potency and selectivity for the CB1 and CB2 cannabinoid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the main limitations of MMB-2201 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Orientations Futures

There are several potential future directions for research on MMB-2201 and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of synthetic cannabinoids as therapeutic agents for the treatment of various medical conditions, including chronic pain, inflammation, and cancer. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for abuse and addiction.

Méthodes De Synthèse

The synthesis of MMB-2201 involves the reaction of 4-methoxyphenylsulfonyl chloride with 2-methoxybenzylamine to form the sulfonamide intermediate. This intermediate is then reacted with 4-(methylamino)benzoic acid to form the final product, MMB-2201.

Applications De Recherche Scientifique

MMB-2201 has been the subject of extensive scientific research in recent years, particularly in the field of cannabinoid receptor pharmacology. Studies have shown that MMB-2201 is a potent agonist of the CB1 and CB2 cannabinoid receptors, with a binding affinity similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201.

Propriétés

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-25(31(27,28)21-14-12-20(29-2)13-15-21)19-10-8-17(9-11-19)23(26)24-16-18-6-4-5-7-22(18)30-3/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGGPVCLYPULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.